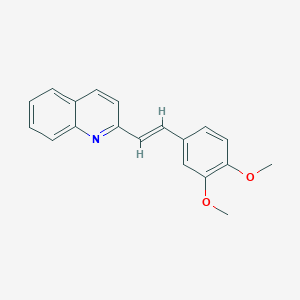
2-(3,4-Dimethoxystyryl)quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,4-Dimethoxystyryl)quinoline is a chemical compound that has gained significant attention in scientific research due to its potential as a fluorescent probe for biological imaging. This compound is a derivative of quinoline and is also known as DMQ. DMQ has a unique structure that allows it to interact with biological systems, making it an attractive tool for studying various physiological processes.
作用机制
DMQ interacts with biological targets through various mechanisms, such as hydrogen bonding, π-π stacking, and electrostatic interactions. Upon binding to a target, DMQ undergoes a conformational change that results in the emission of fluorescence. The mechanism of action of DMQ has been extensively studied, and its ability to selectively bind to specific targets has been well-established.
生化和生理效应
DMQ has been shown to have minimal biochemical and physiological effects on biological systems. Studies have shown that DMQ does not significantly alter the activity of enzymes or affect cell viability. This property makes DMQ an ideal tool for studying various physiological processes without interfering with the biological system being studied.
实验室实验的优点和局限性
DMQ has several advantages as a fluorescent probe for biological imaging. It has a high quantum yield, which means that it emits a high intensity of fluorescence upon excitation. It also has a large Stokes shift, which allows for easy detection of fluorescence. However, DMQ has some limitations, such as its sensitivity to pH and its tendency to aggregate at high concentrations. These limitations need to be considered when using DMQ in lab experiments.
未来方向
There are several future directions for the use of DMQ in scientific research. One potential application is in the study of protein-protein interactions. DMQ can be used to selectively label specific proteins and monitor their interactions in real-time. Another potential application is in the study of DNA-protein interactions. DMQ can be used to selectively label specific DNA sequences and monitor their interactions with proteins. Additionally, DMQ can be used in the development of biosensors for the detection of specific biological targets. Overall, DMQ has great potential as a tool for studying various physiological processes and has numerous future directions for scientific research.
合成方法
The synthesis of DMQ involves the reaction of 3,4-dimethoxystyryl bromide with 2-aminobenzophenone in the presence of a catalyst. The resulting product is then purified using column chromatography to obtain pure DMQ. This synthesis method has been well-established and has been used in various studies to produce DMQ for research purposes.
科学研究应用
DMQ has been widely used in scientific research as a fluorescent probe for biological imaging. Its unique structure allows it to selectively bind to specific biological targets, such as proteins and DNA, and emit fluorescence upon excitation. This property makes DMQ an ideal tool for studying various physiological processes, such as cell signaling, protein-protein interactions, and DNA-protein interactions.
属性
CAS 编号 |
75903-25-2 |
|---|---|
产品名称 |
2-(3,4-Dimethoxystyryl)quinoline |
分子式 |
C19H17NO2 |
分子量 |
291.3 g/mol |
IUPAC 名称 |
2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]quinoline |
InChI |
InChI=1S/C19H17NO2/c1-21-18-12-8-14(13-19(18)22-2)7-10-16-11-9-15-5-3-4-6-17(15)20-16/h3-13H,1-2H3/b10-7+ |
InChI 键 |
XAEBIRLRAIYZMN-JXMROGBWSA-N |
手性 SMILES |
COC1=C(C=C(C=C1)/C=C/C2=NC3=CC=CC=C3C=C2)OC |
SMILES |
COC1=C(C=C(C=C1)C=CC2=NC3=CC=CC=C3C=C2)OC |
规范 SMILES |
COC1=C(C=C(C=C1)C=CC2=NC3=CC=CC=C3C=C2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Piperidine, 1-(1,1-dioxidobenzo[b]thien-3-yl)-](/img/structure/B182590.png)











![4-(Bromomethyl)benzo[d][1,3]dioxole](/img/structure/B182611.png)